

# A Technical Guide to Ethyl 2-(2-iodophenoxy)propanoate: Synthesis, Characterization, and Applications

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## Compound of Interest

Compound Name: Ethyl 2-(2-iodophenoxy)propanoate

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## Abstract

This technical guide provides a comprehensive analysis of **Ethyl 2-(2-iodophenoxy)propanoate**, a halogenated aryloxyalkanoic acid ester. The document elucidates the compound's definitive IUPAC nomenclature, details a robust synthetic pathway via Williamson ether synthesis, and presents a thorough characterization using spectroscopic methods. Furthermore, it explores the compound's potential applications, drawing parallels with structurally related phenoxy herbicides and their mechanisms of action. This guide is intended to serve as a key resource, providing foundational knowledge, detailed experimental protocols, and field-proven insights for professionals engaged in chemical synthesis, agrochemical research, and drug development.

## Part 1: Chemical Identity and Nomenclature

The name "2-iodophenoxy propanoate ethyl ester" suggests a structure where a 2-iodophenoxy group is attached to an ethyl propanoate backbone. Following the systematic naming conventions of the International Union of Pure and Applied Chemistry (IUPAC), the correct and unambiguous name for this compound is **Ethyl 2-(2-iodophenoxy)propanoate**.

The nomenclature is derived as follows:

- **Parent Chain:** The longest carbon chain containing the principal functional group (the ester) is a three-carbon chain, derived from propanoic acid. This gives the root "propanoate".
- **Ester Group:** The ester is formed with ethanol, hence the prefix "Ethyl".
- **Substituent:** The substituent attached to the second carbon of the propanoate chain is a 2-iodophenoxy group. This group consists of a benzene ring (phenyl) attached via an oxygen atom (oxy), with an iodine atom at the ortho (2-position) of the ring.

Chemical Identifiers:

| Identifier        | Value   |
|-------------------|---|
| IUPAC Name        | <b>Ethyl 2-(2-iodophenoxy)propanoate</b>        |
| Molecular Formula | C <sub>11</sub> H <sub>13</sub> IO <sub>3</sub> |
| Molecular Weight  | 320.12 g/mol                                    |
| Canonical SMILES  | CCOC(=O)C(C)OC1=CC=CC=C1I                       |

| CAS Number | Not assigned (as of current data) |

## Chemical Structure Diagram

The following diagram illustrates the 2D chemical structure of **Ethyl 2-(2-iodophenoxy)propanoate**.

Caption: 2D structure of **Ethyl 2-(2-iodophenoxy)propanoate**.

## Part 2: Synthesis and Mechanistic Insights

The most efficient and widely used method for preparing aryloxyalkanoic esters is the Williamson ether synthesis.<sup>[1][2]</sup> This reaction proceeds via an S<sub>N</sub>2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide.<sup>[1]</sup>

For the synthesis of **Ethyl 2-(2-iodophenoxy)propanoate**, the reaction involves the deprotonation of 2-iodophenol to form the 2-iodophenoxide nucleophile, which then attacks the electrophilic carbon of ethyl 2-bromopropanoate, displacing the bromide leaving group.

Reaction Scheme: 2-Iodophenol + Ethyl 2-bromopropanoate → **Ethyl 2-(2-iodophenoxy)propanoate** + KBr + H<sub>2</sub>O

## Rationale for Experimental Choices

- **Base Selection:** A moderately weak base like potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) is ideal.<sup>[3]</sup> It is strong enough to deprotonate the acidic phenol (pK<sub>a</sub> ≈ 8-10) to form the reactive phenoxide but mild enough to prevent side reactions like the hydrolysis of the ethyl ester. Stronger bases like sodium hydride (NaH) are generally unnecessary and can promote unwanted side reactions.<sup>[2][3]</sup>
- **Solvent Selection:** A polar aprotic solvent such as acetone or acetonitrile is preferred.<sup>[3][4]</sup> These solvents effectively solvate the potassium cation while leaving the phenoxide nucleophile relatively "bare," enhancing its nucleophilicity and accelerating the S<sub>N</sub>2 reaction rate. Protic solvents are avoided as they can solvate and deactivate the nucleophile.<sup>[3]</sup>
- **Alkylating Agent:** Ethyl 2-bromopropanoate is an excellent electrophile for this S<sub>N</sub>2 reaction. The bromine atom is a good leaving group, and it is attached to a secondary carbon, which is accessible to nucleophilic attack. Using a primary or secondary alkyl halide is crucial, as tertiary halides would lead predominantly to elimination (E2) products.<sup>[1][3]</sup>

## Detailed Experimental Protocol

Materials:

- 2-Iodophenol (1.0 eq)
- Ethyl 2-bromopropanoate (1.1 eq)
- Anhydrous Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (1.5 eq)

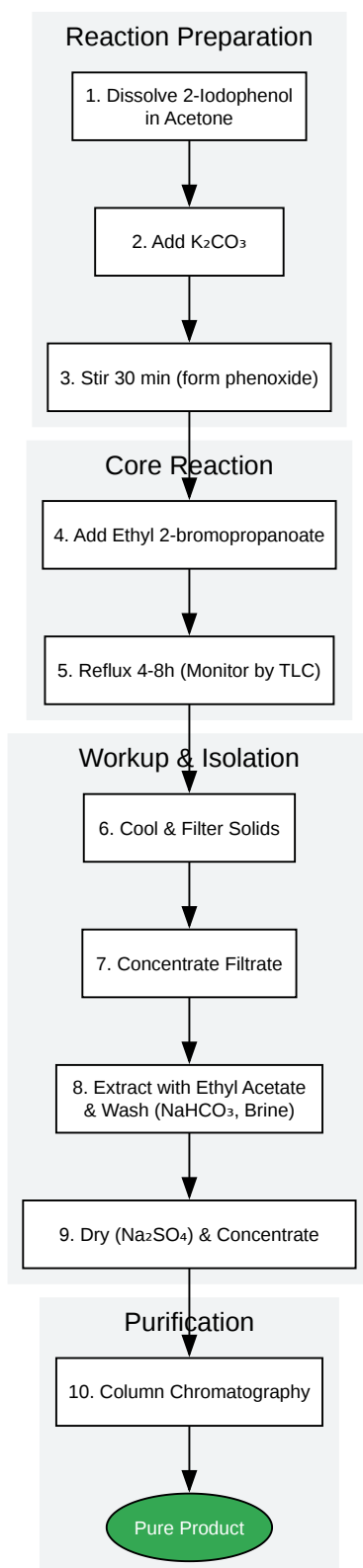
- Acetone (anhydrous)
- Ethyl acetate
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-iodophenol (1.0 eq) and anhydrous acetone. Stir until the phenol is fully dissolved.[5]
- **Base Addition:** Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.
- **Activation:** Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium 2-iodophenoxide salt.
- **Alkylating Agent Addition:** Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the stirring suspension.
- **Reaction:** Heat the reaction mixture to reflux (approx.  $56^\circ\text{C}$  for acetone) and maintain for 4-8 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).[4][5]
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and filter to remove the solid  $\text{K}_2\text{CO}_3$  and the  $\text{KBr}$  byproduct.[3]
- **Extraction:** Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with saturated  $\text{NaHCO}_3$  solution (to remove any unreacted phenol) and brine.[3]
- **Drying and Concentration:** Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield the crude product.

- Purification: Purify the crude oil via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure **Ethyl 2-(2-iodophenoxy)propanoate**.

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **Ethyl 2-(2-iodophenoxy)propanoate**.

## Part 3: Spectroscopic Characterization

While specific experimental data for **Ethyl 2-(2-iodophenoxy)propanoate** is not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds like ethyl propanoate and other aryloxypropanoates.[6][7][8]

<sup>1</sup>H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Predicted Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment                           |
|--|--------------|-------------|--------------------------------------|
| ~ 7.8 - 7.9                                | Doublet      | 1H          | Ar-H (ortho to O, meta to I)         |
| ~ 7.2 - 7.4                                | Triplet      | 1H          | Ar-H (para to O)                     |
| ~ 6.8 - 7.0                                | Triplet      | 1H          | Ar-H (meta to O)                     |
| ~ 6.7 - 6.9                                | Doublet      | 1H          | Ar-H (ortho to I)                    |
| ~ 4.8 - 5.0                                | Quartet      | 1H          | -O-CH(CH <sub>3</sub> )-             |
| ~ 4.2 - 4.3                                | Quartet      | 2H          | -O-CH <sub>2</sub> CH <sub>3</sub>   |
| ~ 1.6 - 1.7                                | Doublet      | 3H          | -CH(CH <sub>3</sub> )-               |
| ~ 1.2 - 1.3                                | Triplet      | 3H          | -OCH <sub>2</sub> (CH <sub>3</sub> ) |

<sup>13</sup>C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon skeleton.

| Predicted Chemical Shift ( $\delta$ , ppm) | Assignment                           |
|--|--------------------------------------|
| ~ 170 - 175                                | C=O (Ester carbonyl)                 |
| ~ 155 - 158                                | Ar-C-O                               |
| ~ 139 - 142                                | Ar-C-H (ortho to O)                  |
| ~ 129 - 132                                | Ar-C-H (para to O)                   |
| ~ 122 - 125                                | Ar-C-H (meta to O)                   |
| ~ 112 - 115                                | Ar-C-H (ortho to I)                  |
| ~ 88 - 92                                  | Ar-C-I                               |
| ~ 72 - 76                                  | -O-CH(CH <sub>3</sub> )-             |
| ~ 60 - 63                                  | -O-CH <sub>2</sub> CH <sub>3</sub>   |
| ~ 18 - 21                                  | -CH(CH <sub>3</sub> )-               |
| ~ 13 - 15                                  | -OCH <sub>2</sub> (CH <sub>3</sub> ) |

Infrared (IR) Spectroscopy: Key vibrational frequencies are expected to confirm the presence of major functional groups.[7]

| Wavenumber (cm <sup>-1</sup> ) | Vibration Type | Functional Group |
|--------------------------------|----------------|------------------|
| ~ 3100 - 3000                  | C-H stretch    | Aromatic         |
| ~ 2980 - 2850                  | C-H stretch    | Aliphatic        |
| ~ 1750 - 1730                  | C=O stretch    | Ester            |
| ~ 1600, 1480                   | C=C stretch    | Aromatic ring    |
| ~ 1250 - 1200                  | C-O stretch    | Aryl-Alkyl Ether |
| ~ 1180 - 1050                  | C-O stretch    | Ester            |

## Part 4: Potential Applications and Biological Context

**Ethyl 2-(2-iodophenoxy)propanoate** belongs to the aryloxyphenoxypropionate (AOPP or 'FOP') and phenoxy-carboxylate chemical classes, which include many commercially important herbicides.[9][10]

## Analogy to Phenoxy Herbicides

Many herbicides, such as 2,4-D and Dichlorprop, are phenoxyalkanoic acids. They function as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[11][12] When applied to broadleaf weeds, these compounds cause uncontrolled, rapid cell division and elongation, leading to the plant's death.[11] The ester form of these herbicides is readily absorbed by the plant and is subsequently hydrolyzed to the active carboxylic acid form.[9]

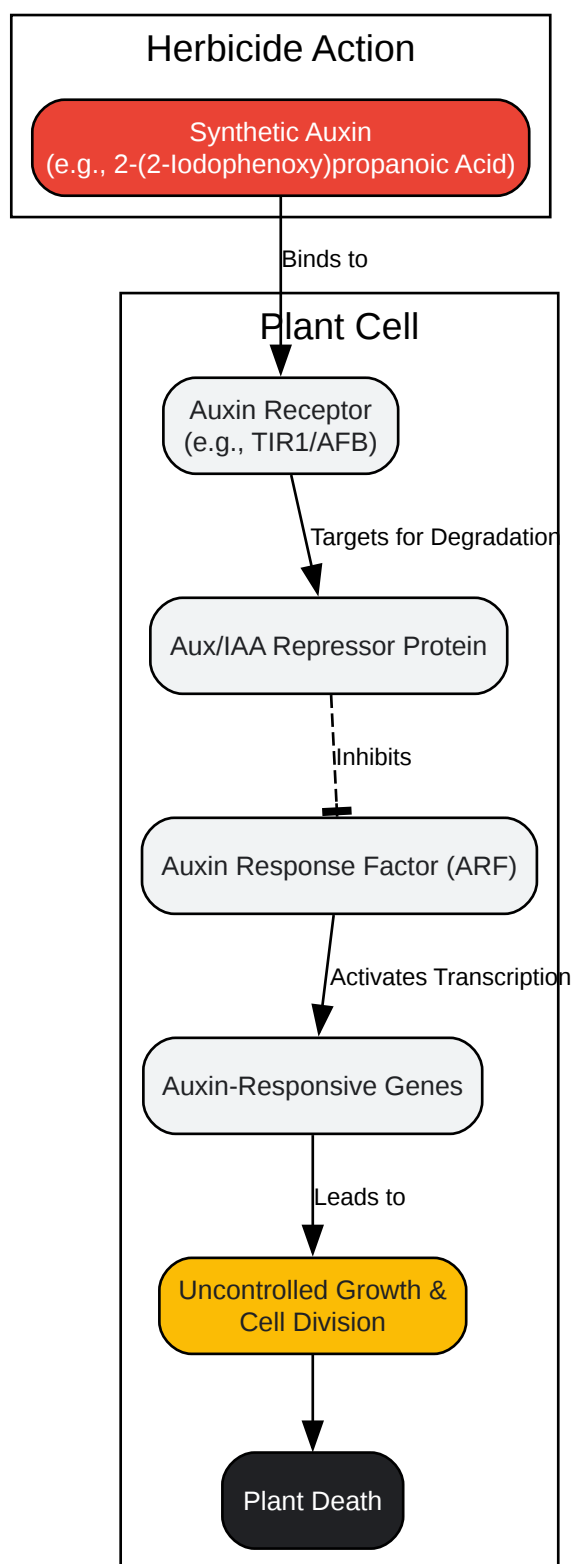
It is highly probable that **Ethyl 2-(2-iodophenoxy)propanoate**, upon hydrolysis in a plant system, would yield 2-(2-iodophenoxy)propanoic acid. This acid could exhibit auxin-like activity, making the parent ester a candidate for herbicidal applications. The specific stereochemistry of the propanoate's chiral center is critical for biological activity.[11]

## Analogy to AOPP ('FOP') Herbicides

Another major class of herbicides is the aryloxyphenoxypropionates (FOPs), which are selective against grass species.[9][10] Their mechanism of action is entirely different from synthetic auxins. FOPs inhibit the enzyme Acetyl-CoA Carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[10] Halting fatty acid production prevents the formation of new cell membranes, leading to the death of the plant. While the title compound lacks the second "phenoxy" group characteristic of FOPs, its core structure makes it a relevant scaffold for research in this area.

## Signaling Pathway: Synthetic Auxin Mechanism

The diagram below outlines the general mechanism by which synthetic auxin herbicides disrupt plant growth.



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Caption: Simplified pathway for synthetic auxin herbicide action.

## Part 5: Safety and Handling

While no specific MSDS exists for **Ethyl 2-(2-iodophenoxy)propanoate**, a hazard assessment can be made based on its precursors, 2-iodophenol and ethyl 2-bromopropanoate.

- 2-Iodophenol: This precursor is harmful if swallowed, inhaled, or in contact with skin.[13] It causes skin, eye, and respiratory system irritation.[14][15] Prolonged exposure to iodides may lead to iodism.[13]
- Ethyl 2-bromopropanoate: This reagent is a flammable liquid and vapor.[16][17] It is corrosive and causes severe skin burns and eye damage.[16][18] It is also classified as a lachrymator (a substance that causes tearing).[16][18]

Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15][19]
- Ventilation: Handle the compound and its precursors in a well-ventilated fume hood to avoid inhalation of vapors or dust.[14][19]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.[14][18]
- Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure the area is well-ventilated.[14]
- First Aid:
  - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[14][19]
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[14][19]
  - Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[14]
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water.[19]
  - In all cases of exposure, seek immediate medical attention.[14][16]

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